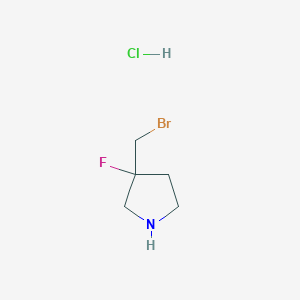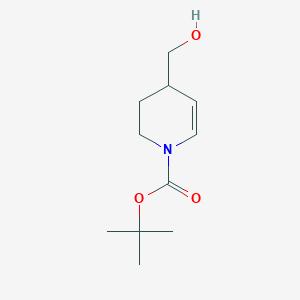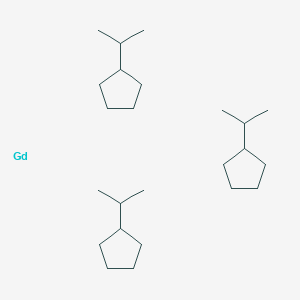
2,6-Dimethylbenzylmagnesium chloride, 0.25M in tetrahydrofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethylbenzylmagnesium chloride, 0.25M in tetrahydrofuran (2,6-DBMC), is a Grignard reagent widely used in organic synthesis. This reagent is composed of a magnesium chloride complex, a hydrocarbon solvent, and an alkyl halide. It is a colorless, viscous liquid with a pungent odor that is toxic and flammable. 2,6-DBMC is a powerful nucleophile, making it an ideal reagent for the formation of carbon-carbon bonds in organic synthesis.
Mechanism of Action
2,6-Dimethylbenzylmagnesium chloride, 0.25M in tetrahydrofuran is a nucleophile, meaning it can donate electrons to form a new bond. This reagent reacts with an electrophile, such as an alkyl halide, to form a new carbon-carbon bond. The reaction is initiated by the nucleophilic attack of the magnesium on the electrophile, followed by the attack of the alkyl halide on the magnesium. This produces a magnesium alkoxide intermediate, which is then deprotonated by the solvent, forming a new carbon-carbon bond.
Biochemical and Physiological Effects
This compound is toxic and flammable and should be handled with caution. Inhalation of the vapor may cause irritation of the eyes, nose, and throat. Skin contact may cause irritation and redness. The reagent is also corrosive and may cause burns if it comes into contact with the skin or eyes.
Advantages and Limitations for Lab Experiments
2,6-Dimethylbenzylmagnesium chloride, 0.25M in tetrahydrofuran is a powerful nucleophile, making it an ideal reagent for the formation of carbon-carbon bonds. It is relatively inexpensive and easy to use, making it a popular choice for organic synthesis. However, it is also toxic and flammable and should be handled with caution. Additionally, the reaction is exothermic and should be monitored carefully to prevent overheating.
Future Directions
There are a number of potential future directions for the use of 2,6-Dimethylbenzylmagnesium chloride, 0.25M in tetrahydrofuran in organic synthesis. These include the synthesis of complex natural products, the synthesis of heterocyclic compounds, and the formation of carbon-carbon bonds. Additionally, this reagent could be used in the synthesis of pharmaceuticals and agrochemicals. Finally, further research could be done to improve the safety of the reagent and to develop new applications.
Synthesis Methods
2,6-Dimethylbenzylmagnesium chloride, 0.25M in tetrahydrofuran is synthesized by the reaction of 2,6-dimethylbenzyl chloride with magnesium metal in tetrahydrofuran. The reaction is typically conducted in a dry, inert atmosphere such as argon or nitrogen. The reaction is exothermic and should be monitored carefully to prevent overheating. The reaction is complete when the magnesium metal has been completely consumed and the product is a colorless, viscous liquid.
Scientific Research Applications
2,6-Dimethylbenzylmagnesium chloride, 0.25M in tetrahydrofuran is a powerful nucleophile, making it an ideal reagent for the formation of carbon-carbon bonds in organic synthesis. This reagent is used in a variety of organic synthesis applications, including the synthesis of heterocyclic compounds, the synthesis of polycyclic compounds, and the formation of carbon-carbon bonds. It is also used in the synthesis of pharmaceuticals and agrochemicals.
properties
IUPAC Name |
magnesium;2-methanidyl-1,3-dimethylbenzene;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11.ClH.Mg/c1-7-5-4-6-8(2)9(7)3;;/h4-6H,3H2,1-2H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYFUBNZZNWNXFP-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)[CH2-].[Mg+2].[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClMg |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.94 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(R)-1-[(R)-1-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]ethyl]-2-[2-(diphenylphosphino)phenyl]ferrocene](/img/structure/B6289953.png)
![[S(R)]-N-[(S)-[2-(diphenylphosphino)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6289959.png)
![1,3-Bis[(1S)-1-(1-naphthalenyl)ethyl]-2,3-dihydro-1H-1,3,2-diazaphosphol-2-yl trifluoromethanesulfonate, 98%](/img/structure/B6289968.png)

![[S(R)]-N-[(1R)-1-[2-(diphenylphosphino)phenyl]-2,2-dimethylpropyl]-N,2-dimethyl-2-propanesulfinamide, 95%](/img/structure/B6289976.png)

![Chloro[(1,2,3-H)-3-phenyl-2-propenyl][1,3-bis(2,6-diisopropylphenyl)-4,5-di-H-imidazol-2-ylidene]palladium(II), 97%](/img/structure/B6289992.png)
![[t-BuDavePhos Palladacycle Gen. 3], 98%](/img/structure/B6289997.png)



